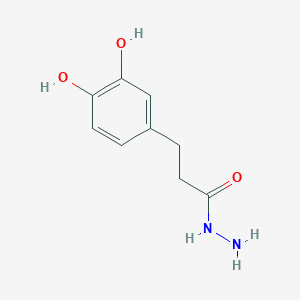

3-(3,4-Dihydroxyphenyl)propanehydrazide

Übersicht

Beschreibung

The compound "3-(3,4-Dihydroxyphenyl)propanehydrazide" is a derivative of propanehydrazide with dihydroxyphenyl functionality. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and derivatives have been studied for various properties and activities, including antioxidant, anticancer, and antimicrobial activities. These studies often involve the synthesis of novel derivatives and their characterization through various spectroscopic methods.

Synthesis Analysis

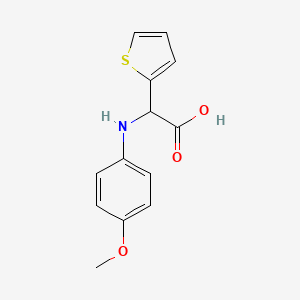

The synthesis of related compounds often involves cascade reactions, cyclization reactions, and Mannich type reactions. For instance, 3,4-dihydrocoumarin derivatives were synthesized from 3-(2-hydroxyphenyl)cyclobutanones through carbon-carbon bond cleavage and cascade reactions with electron-deficient alkenes . Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and confirmed by spectroscopic methods . Similarly, 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives were obtained by cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide . These methods could potentially be adapted for the synthesis of "3-(3,4-Dihydroxyphenyl)propanehydrazide".

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives was confirmed using these methods . Additionally, X-ray crystallography provided structural data for certain compounds . These techniques would be relevant for analyzing the molecular structure of "3-(3,4-Dihydroxyphenyl)propanehydrazide".

Chemical Reactions Analysis

The chemical reactivity of related hydrazide compounds has been explored. For instance, β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic hydrazide was found to be highly susceptible to oxidation . Such reactivity studies are important for understanding the behavior of "3-(3,4-Dihydroxyphenyl)propanehydrazide" under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been evaluated through experimental and computational studies. For example, the antioxidant activity of certain derivatives was screened, and some compounds showed higher activity than ascorbic acid . Antiproliferative activities against cancer cells were also assessed . Computational studies, including optimization of molecular geometry and molecular docking, have been carried out to predict chemical reactivity and biological properties . These analyses are crucial for understanding the potential applications of "3-(3,4-Dihydroxyphenyl)propanehydrazide".

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

- Scientific Field: Biomedical Engineering

- Application Summary: This compound has been used to construct an injectable hydrogel through bioconjugation of dihydroxy phenolic acids to a gelatin backbone . The resultant gel, named as caffeic acid bioconjugated gel (CBG gel), has shown promising properties for biomedical applications .

- Methods of Application: Bioconjugation was performed using EDC/NHS. The physicochemical, rheological, swelling, in vitro (biocompatibility, biodegradability, antimicrobial properties, antioxidant properties and drug release properties) and in vivo (biocompatibility, biodegradability and wound healing properties) studies on the CBG gel were carried out using standard protocols .

- Results: The CBG gel promotes cell migration and demonstrates radical scavenging behavior. When subcutaneously injected into the animal, as in situ CBG gel, the gel was highly biocompatible and did not cause any necrosis. The crosstalk with adjacent tissue cells was smooth and the gel completely degraded within 24 days .

Pharmacological Applications

- Scientific Field: Pharmacology

- Application Summary: Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), a metabolite of Danshensu, from Salvia miltiorrhiza, has been proved to have potential as a novel drug for regulation of vasomotor activity in small-resistance vascular circulation .

- Methods of Application: A new specific method for analysis of IDHP in rabbit plasma was reported. Plasma samples were pretreated with 1.5% formic acid in acetonitrile to remove the protein, and the resulting supernatant was extracted with ethyl acetate .

- Results: The method was used to investigate the pharmacokinetics of IDHP in rabbits; the results indicated IDHP was eliminated rapidly after oral administration .

Zukünftige Richtungen

There are several studies that suggest potential future directions for research into 3-(3,4-Dihydroxyphenyl)propanehydrazide and related compounds. For instance, one study suggests that microbiome-derived 3-(3,4-Dihydroxyphenyl)propanoic acid attenuates IL-6 cytokine production, suggesting potential anti-inflammatory applications . Another study discusses the potential of a related compound, Droxidopa, in treating neurogenic orthostatic hypotension .

Eigenschaften

IUPAC Name |

3-(3,4-dihydroxyphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-11-9(14)4-2-6-1-3-7(12)8(13)5-6/h1,3,5,12-13H,2,4,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNJHAKONQNNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

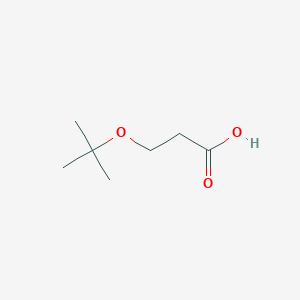

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)NN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395860 | |

| Record name | 3-(3,4-dihydroxyphenyl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dihydroxyphenyl)propanehydrazide | |

CAS RN |

401642-48-6 | |

| Record name | 3-(3,4-dihydroxyphenyl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

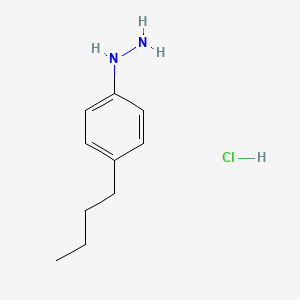

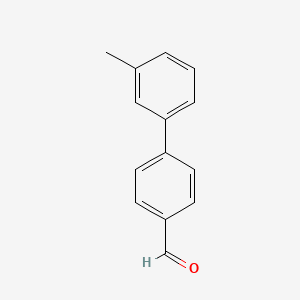

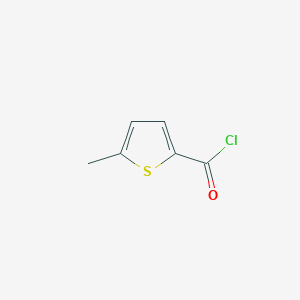

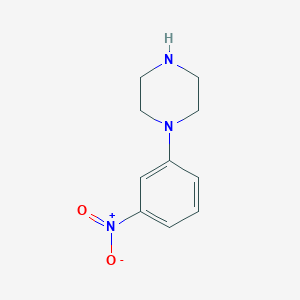

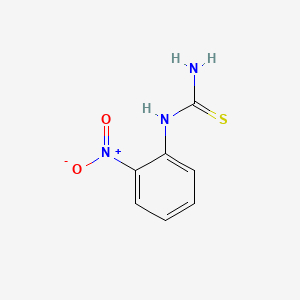

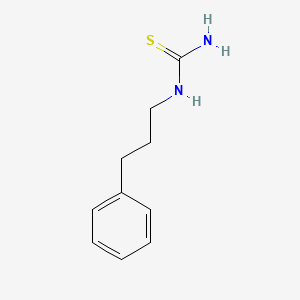

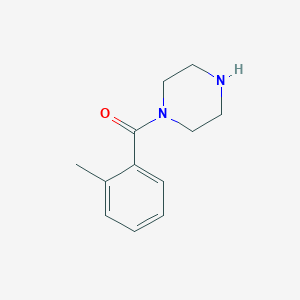

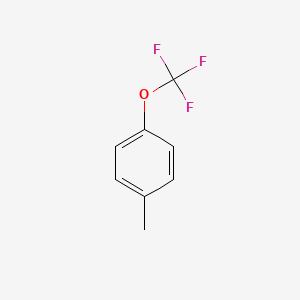

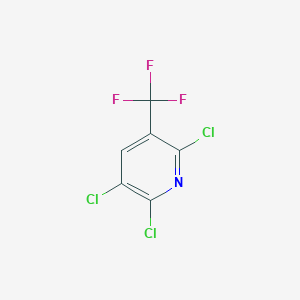

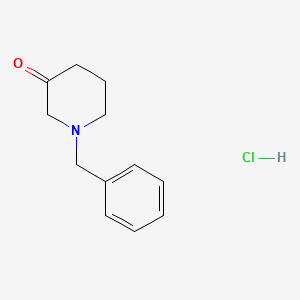

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334189.png)

![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)